molecular formula C24H18Cl2N2O2 B2582477 3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-methylbenzoyl)-1H-pyrazole CAS No. 477711-54-9

3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-methylbenzoyl)-1H-pyrazole

Cat. No.: B2582477
CAS No.: 477711-54-9
M. Wt: 437.32
InChI Key: WTSMGXVHJOVANI-UHFFFAOYSA-N
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Description

3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-methylbenzoyl)-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-methylbenzoyl)-1H-pyrazole typically involves multiple steps. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for scale, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-methylbenzoyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-methylbenzoyl)-1H-pyrazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-methylbenzoyl)-1H-imidazole
  • 3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-methylbenzoyl)-1H-triazole

Uniqueness

3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-methylbenzoyl)-1H-pyrazole is unique due to its specific substitution pattern and the presence of both electron-donating and electron-withdrawing groups. This unique structure can result in distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

[3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2N2O2/c1-16-2-4-18(5-3-16)24(29)28-13-12-23(27-28)17-7-10-21(11-8-17)30-15-19-6-9-20(25)14-22(19)26/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSMGXVHJOVANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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